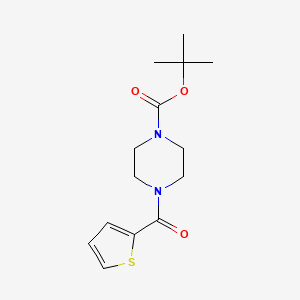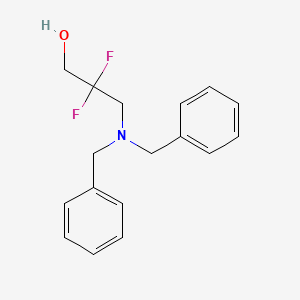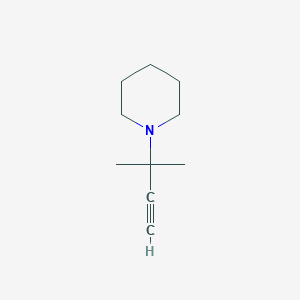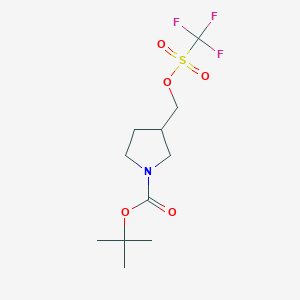
tert-Butyl 3-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO5S. It is known for its unique structure, which includes a trifluoromethylsulfonyloxy group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((trifluoromethylsulfonyloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives.
Scientific Research Applications
tert-Butyl 3-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of various biological processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-((trifluoromethylsulfonyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as an electrophile due to the presence of the trifluoromethylsulfonyloxy group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-((trifluoromethylthio)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((((trifluoromethyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to similar compounds. This group enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic transformations .
Properties
CAS No. |
305329-96-8 |
|---|---|
Molecular Formula |
C11H18F3NO5S |
Molecular Weight |
333.33 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3NO5S/c1-10(2,3)20-9(16)15-5-4-8(6-15)7-19-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3 |
InChI Key |
XMNCGYHYYHDHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


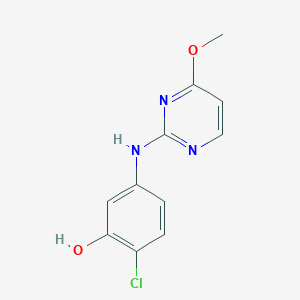
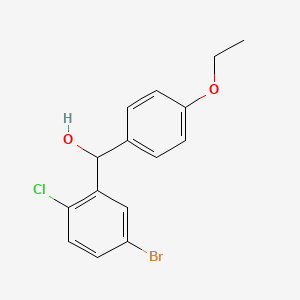
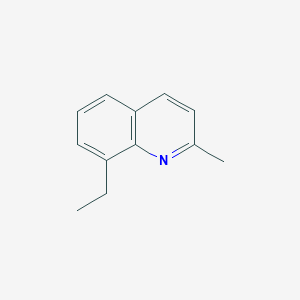
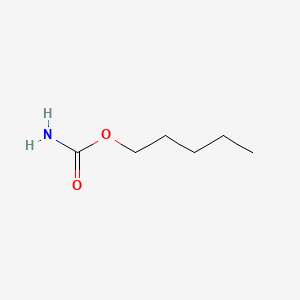
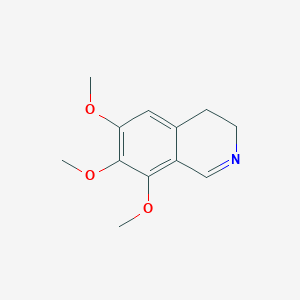

![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-one](/img/structure/B8805632.png)

![Ethanol, 2,2',2''-[(2,4,6-trinitro-1,3,5-benzenetriyl)triimino]tris-](/img/structure/B8805643.png)
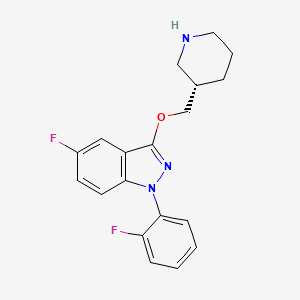
![2-(2-Methoxyphenyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B8805649.png)
